molecular formula C9H4Br2F3NO2 B14130401 2-(2-2-Dibromovinyl)-5-trifluoromethylphenylamine

2-(2-2-Dibromovinyl)-5-trifluoromethylphenylamine

Cat. No.: B14130401
M. Wt: 374.94 g/mol
InChI Key: VVLHRNZILWYZNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-2-Dibromovinyl)-5-trifluoromethylphenylamine is an organic compound characterized by the presence of bromine, fluorine, and amine functional groups

Preparation Methods

The synthesis of 2-(2-2-Dibromovinyl)-5-trifluoromethylphenylamine typically involves the reaction of 2,2-dibromovinyl compounds with trifluoromethyl-substituted anilines. One common method includes the use of palladium-catalyzed coupling reactions, which are known for their efficiency and selectivity. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

2-(2-2-Dibromovinyl)-5-trifluoromethylphenylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

2-(2-2-Dibromovinyl)-5-trifluoromethylphenylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of compounds with specific properties.

    Biology: This compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-2-Dibromovinyl)-5-trifluoromethylphenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets by either inhibiting or activating their function, depending on the specific application .

Comparison with Similar Compounds

2-(2-2-Dibromovinyl)-5-trifluoromethylphenylamine can be compared with other similar compounds, such as:

    2-(2,2-Dibromovinyl)furan: This compound shares the dibromovinyl group but differs in the presence of a furan ring instead of a phenylamine structure.

    2-(2,2-Dibromovinyl)thiophene: Similar to the furan derivative, this compound contains a thiophene ring.

    2-(2,2-Dibromovinyl)-1-methyl-1H-imidazole-4,5-dicarbonitrile: This compound features an imidazole ring and additional nitrile groups.

These compounds highlight the versatility of the dibromovinyl group in creating diverse chemical structures with varying properties and applications.

Properties

Molecular Formula

C9H4Br2F3NO2

Molecular Weight

374.94 g/mol

IUPAC Name

1-(2,2-dibromoethenyl)-2-nitro-4-(trifluoromethyl)benzene

InChI

InChI=1S/C9H4Br2F3NO2/c10-8(11)3-5-1-2-6(9(12,13)14)4-7(5)15(16)17/h1-4H

InChI Key

VVLHRNZILWYZNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C=C(Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.